2-(4-ethoxyphenyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide
Description
2-(4-Ethoxyphenyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide is a thiazole-based acetamide derivative characterized by a 4-ethoxyphenyl group attached to the acetamide moiety and a 3-nitrophenyl substituent on the thiazole ring. The ethoxy group contributes to lipophilicity, while the nitro group introduces strong electron-withdrawing properties, influencing both reactivity and intermolecular interactions .
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4S/c1-2-26-16-8-6-13(7-9-16)10-18(23)21-19-20-17(12-27-19)14-4-3-5-15(11-14)22(24)25/h3-9,11-12H,2,10H2,1H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGMGUAZPOHIVSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-ethoxyphenyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide is a novel derivative that has garnered interest for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 2-(4-ethoxyphenyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide can be represented as follows:
This compound features an ethoxyphenyl group and a thiazole moiety, which are key components influencing its biological activity.
Anticancer Activity
Recent studies have explored the anticancer potential of thiazole derivatives, including those similar to 2-(4-ethoxyphenyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide. For instance, compounds with thiazole rings have demonstrated significant cytotoxicity against various cancer cell lines. One study reported that a related thiazole derivative exhibited an IC50 value of against HepG2 hepatocellular carcinoma cells, indicating strong anticancer properties .
Antimicrobial Activity
Thiazole derivatives are also noted for their antimicrobial properties. A related study highlighted that certain thiazole compounds showed minimum inhibitory concentration (MIC) values ranging from to against pathogenic bacteria . The compound's ability to inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis further underscores its potential as an antimicrobial agent.
The mechanisms underlying the biological activities of 2-(4-ethoxyphenyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide may involve several pathways:
- Inhibition of Cell Proliferation : Thiazole derivatives often interfere with cellular signaling pathways associated with cancer cell growth.
- Induction of Apoptosis : Some studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Antimicrobial Mechanisms : The antimicrobial action is likely due to disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Study on Anticancer Efficacy
In a significant study evaluating the anticancer efficacy of thiazole derivatives, researchers treated HepG2 cells with varying concentrations of the compound. The results indicated that treatment led to G2/M phase arrest and increased apoptosis markers, suggesting that the compound effectively hinders cancer cell cycle progression and promotes cell death .
Study on Antimicrobial Activity
Another investigation assessed the antimicrobial effectiveness of a series of thiazole derivatives against multiple pathogens. The study found that certain compounds exhibited remarkable activity against Gram-positive and Gram-negative bacteria, demonstrating the potential for developing new antimicrobial agents based on this scaffold .
Summary of Findings
The biological activity of 2-(4-ethoxyphenyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide illustrates its promising role in pharmacology:
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural homology with several thiazol-2-yl acetamide derivatives. Key analogues include:
N-[4-(4-Cyanophenyl)-1,3-Thiazol-2-yl]-2-(4-Ethoxyphenyl)Acetamide (CAS: 922480-60-2)
- Structural Differences: Replaces the 3-nitrophenyl group with a 4-cyanophenyl substituent.
- This compound has a molecular weight of 363.43 g/mol and is typically 98% pure .
N-[4-(3-Chloro-4-Fluorophenyl)-1,3-Thiazol-2-yl]Acetamide (Compound 14)
- Structural Differences : Features a 3-chloro-4-fluorophenyl group.
- Synthesis: Synthesized via reaction of 2-bromo-1-(3-chloro-4-fluorophenyl)ethanone with thioacetamide in ethanol, yielding a white precipitate confirmed by LCMS and ¹H NMR .
- Impact : Halogen substituents enhance metabolic stability but reduce solubility compared to nitro groups.
2-(4-Methoxyphenyl)-N-[4-(2-Pyridyl)-1,3-Thiazol-2-yl]Acetamide (Y042-5016)
- Structural Differences : Substitutes ethoxy with methoxy and replaces 3-nitrophenyl with 2-pyridyl.
- This compound is available as a screening agent with confirmed purity via HPLC .
2-[(4-Bromophenyl)Sulfinyl]-N-[4-(2-Chlorophenyl)-1,3-Thiazol-2-yl]Acetamide
- Structural Differences : Contains a sulfinyl group and halogenated aryl rings.
- Impact : The sulfinyl moiety (-SO-) enhances hydrogen-bonding capacity, which may influence crystal packing or target interactions .
Q & A
Q. What are the optimized synthetic routes for this compound, and what challenges exist in achieving high yields?
The synthesis typically involves multi-step reactions:
- Thiazole ring formation : Cyclization of 2-aminothiophenol derivatives with α-haloketones under reflux in ethanol or DMF .
- Acetamide coupling : Reaction of the thiazole-2-amine intermediate with 2-(4-ethoxyphenyl)acetyl chloride in the presence of triethylamine as a base . Key challenges : Competing side reactions (e.g., oxidation of the nitro group) and purification difficulties due to polar byproducts. Yield optimization (typically 50-70%) requires inert atmospheres and controlled temperatures .
Q. How is the compound characterized spectroscopically, and what are the key spectral markers?
- 1H NMR : The ethoxyphenyl group shows a triplet at δ 1.3–1.4 ppm (CH3) and a quartet at δ 4.0–4.1 ppm (OCH2). The thiazole proton resonates at δ 7.5–7.7 ppm, while the nitro group deshields adjacent aromatic protons to δ 8.1–8.3 ppm .
- IR : Strong absorption at ~1650 cm⁻¹ (C=O stretch of acetamide) and 1520 cm⁻¹ (NO2 asymmetric stretch) .
- Mass Spectrometry : Molecular ion peaks at m/z 423.1 (M+H)+ confirm the molecular formula C20H17N3O4S .
Advanced Research Questions
Q. How can crystallography resolve structural ambiguities in this compound?
Single-crystal X-ray diffraction (SCXRD) using SHELXL (via the SHELX suite) is critical for confirming bond geometries and intermolecular interactions. For example:
- The dihedral angle between the thiazole and ethoxyphenyl groups (~45°) impacts π-π stacking in the solid state.
- Hydrogen bonds between the acetamide NH and nitro groups stabilize crystal packing, which can influence solubility . Methodological note : Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) improves resolution for nitro-group orientation analysis .
Q. What strategies address contradictory bioactivity data across studies (e.g., variable IC50 values in cancer cell lines)?
Contradictions often arise from assay conditions or impurity profiles. Key steps include:
- Purity validation : HPLC with a C18 column (acetonitrile/water gradient, UV detection at 254 nm) ensures >95% purity .
- Dose-response normalization : Use internal controls (e.g., doxorubicin) and standardized cell viability assays (MTT or SRB) to minimize inter-lab variability .
- Structure-activity relationship (SAR) : Compare derivatives (e.g., replacing 3-nitrophenyl with 4-chlorophenyl) to isolate pharmacophoric groups .
Q. How can computational modeling predict binding modes to biological targets (e.g., kinases)?
- Molecular docking (AutoDock Vina) : The nitro group forms hydrogen bonds with kinase ATP-binding pockets (e.g., EGFR), while the ethoxyphenyl moiety occupies hydrophobic regions .
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories; RMSD values <2 Å indicate stable binding . Validation : Correlate docking scores (ΔG < -8 kcal/mol) with experimental IC50 values .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
